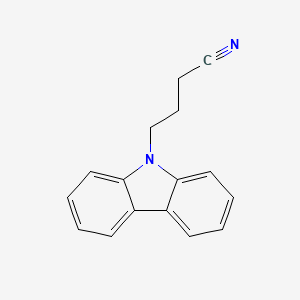

4-(9H-carbazol-9-yl)butanenitrile

Description

BenchChem offers high-quality 4-(9H-carbazol-9-yl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9H-carbazol-9-yl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89912-18-5 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-carbazol-9-ylbutanenitrile |

InChI |

InChI=1S/C16H14N2/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,12H2 |

InChI Key |

PFLVXMIGYCDANM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and molecular weight of 4-(9H-carbazol-9-yl)butanenitrile

The following technical guide provides an in-depth analysis of 4-(9H-carbazol-9-yl)butanenitrile , detailing its chemical structure, molecular weight, synthesis, and applications in material science and organic chemistry.

Chemical Identity, Synthesis, and Functional Applications

Executive Summary

4-(9H-carbazol-9-yl)butanenitrile is a functionalized carbazole derivative characterized by a propyl linker connecting the photoactive carbazole moiety to a reactive nitrile group.[1] This compound serves as a critical intermediate in the synthesis of advanced organic semiconductors, hole-transporting materials for OLEDs, and pharmaceutical agents requiring a carbazole pharmacophore.[1] Its bifunctional nature—combining the electron-donating capability of carbazole with the versatile reactivity of a nitrile—makes it a valuable building block in organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Structure

The IUPAC name 4-(9H-carbazol-9-yl)butanenitrile indicates a four-carbon nitrile chain where the carbazole nitrogen is substituted at the 4-position (the terminal carbon relative to the nitrile group).[1]

-

Systematic Name: 4-(9H-carbazol-9-yl)butanenitrile[1]

-

Synonyms: 4-(N-carbazolyl)butyronitrile; 9-(3-cyanopropyl)carbazole; 3-(9-carbazolyl)propyl cyanide.[1]

-

SMILES: N#CCCCn1c2ccccc2c3ccccc13

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights:

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total MW | 234.30 g/mol |

Physicochemical Properties (Predicted)

-

Physical State: White to pale yellow solid.[1]

-

Melting Point: 85–90 °C (Estimated based on homologous series 9-propylcarbazole and 9-(3-chloropropyl)carbazole).[1]

-

Solubility: Soluble in dichloromethane (DCM), chloroform, THF, and toluene. Insoluble in water.[1]

Synthesis & Reaction Mechanisms[1][5]

The synthesis of 4-(9H-carbazol-9-yl)butanenitrile is typically achieved via a nucleophilic substitution (

Experimental Protocol

Reagents: 9H-Carbazole, 4-Bromobutanenitrile (or 4-Chlorobutanenitrile), Sodium Hydride (NaH) or Potassium Hydroxide (KOH), DMF or DMSO.[1][3]

Step-by-Step Methodology:

-

Activation: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq) slowly at 0°C. Stir for 30–60 minutes until hydrogen evolution ceases and the solution turns yellow/orange (formation of carbazolide anion).

-

Alkylation: Add 4-bromobutanenitrile (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][4]

-

Workup: Quench with water to precipitate the product or extract with ethyl acetate.[1] Wash the organic layer with brine and water to remove DMF.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Reaction Pathway Diagram

The following diagram illustrates the

Caption: Synthesis pathway involving the deprotonation of carbazole followed by nucleophilic attack on 4-bromobutanenitrile.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 8.10 (d, 2H, Carbazole Ar-H) – Characteristic doublet for protons at positions 1,8.[1]

- 7.45 (t, 2H, Ar-H) – Protons at positions 2,7.[1]

- 7.40 (d, 2H, Ar-H) – Protons at positions 4,5.[1]

- 7.25 (t, 2H, Ar-H) – Protons at positions 3,6.[1]

-

4.45 (t, 2H,

-

2.35 (t, 2H,

-

2.20 (m, 2H,

Mass Spectrometry[1][3][4]

Applications in Research & Development

Organic Electronics (OLEDs)

Carbazole derivatives are ubiquitous in the field of organic light-emitting diodes (OLEDs) due to their high triplet energy and hole-transporting mobility.[1]

-

Host Materials: The nitrile group serves as a reactive handle to polymerize or attach the carbazole unit to larger supramolecular structures, creating host materials for phosphorescent emitters.

-

TADF Emitters: The electron-donating carbazole and electron-withdrawing nitrile (via the alkyl chain) can be used to tune the HOMO-LUMO levels in donor-acceptor systems.[1]

Pharmaceutical Intermediates

The propyl-nitrile chain is a versatile linker in medicinal chemistry.[1]

-

Reduction to Amines: Catalytic hydrogenation (e.g., Raney Ni,

) converts the nitrile to a primary amine ( -

Click Chemistry: The nitrile can be converted to tetrazoles, which are bioisosteres of carboxylic acids, enhancing bioavailability in drug candidates.

References

-

Preparation of Carbazole Derivatives

-

Carbazole Chemistry in OLEDs

-

General Synthesis of N-Alkyl Carbazoles

Sources

- 1. 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile | 1469700-24-0 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole | C25H18N2 | CID 231656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9H-Carbazol-9-ylphenylmethanone | C19H13NO | CID 95052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(9H-Carbazol-9-yl)aniline | C18H14N2 | CID 621047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile | C31H19N3 | CID 102487818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Synthesis of 4-(9H-carbazol-9-yl)butanenitrile: Catalyst Selection & Process Optimization

Executive Summary

The synthesis of 4-(9H-carbazol-9-yl)butanenitrile (also referred to as 9-(3-cyanopropyl)carbazole) is a critical N-alkylation step in the production of advanced optoelectronic materials (TADF emitters), pharmaceutical intermediates, and functionalized polymers. The reaction involves the nucleophilic attack of the carbazole nitrogen anion onto a 4-halobutyronitrile substrate.

While conceptually simple, the process efficiency is heavily dictated by the catalyst system used to overcome the low nucleophilicity of the neutral carbazole (pKa ~15) and the steric bulk of the tricyclic ring. This guide details two validated protocols:

-

Phase Transfer Catalysis (PTC): The scalable, industrial standard using Tetrabutylammonium bromide (TBAB) .

-

Anionic Nucleophilic Substitution: The high-yield laboratory standard using Sodium Hydride (NaH) .

Reaction Mechanism & Catalyst Logic

The transformation follows an SN2 mechanism . The core challenge is the deprotonation of the carbazole nitrogen to form the highly nucleophilic carbazolide anion.

-

The Barrier: Neutral carbazole is a weak nucleophile. Direct reaction with alkyl halides is sluggish and leads to low yields.

-

The Solution: Deprotonation using a base.

-

PTC Route: Uses a biphasic system (Liquid-Liquid or Solid-Liquid) where a quaternary ammonium salt (catalyst) shuttles the hydroxide ion or the deprotonated carbazolide across the interface.

-

Anhydrous Route: Uses a strong base (NaH) in a polar aprotic solvent (DMF) to quantitatively generate the "naked" anion, removing solvation shells that hinder reactivity.

-

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the N-alkylation of carbazole. The catalyst facilitates the formation and transport of the reactive carbazolide species.

Catalyst Selection Matrix

| Feature | Protocol A: Phase Transfer Catalysis (TBAB) | Protocol B: Anionic Substitution (NaH) |

| Catalyst Type | Quaternary Ammonium Salt (TBAB) | Solvent-Mediated Activation (DMF) |

| Primary Reagents | 50% NaOH (aq), Toluene | NaH (60% dispersion), Dry DMF |

| Reaction Temp | 45°C – 80°C (Reflux) | 0°C (Addition) → 60°C (Reaction) |

| Moisture Sensitivity | Low (Water is the solvent phase) | High (Requires anhydrous conditions) |

| Scalability | Excellent (Industrial preferred) | Moderate (H₂ gas evolution) |

| Green Metric | High (Avoids DMF/DMSO waste) | Low (DMF is reprotoxic/hard to remove) |

| Typical Yield | 85 – 92% | 90 – 96% |

Detailed Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended for Scale-Up)

Catalyst: Tetrabutylammonium Bromide (TBAB)[1]

This method utilizes a biphasic system (Toluene/Water). The TBAB catalyst shuttles the hydroxide ion into the organic phase to deprotonate the carbazole, or pairs with the carbazolide anion to solubilize it in toluene for reaction with the nitrile.

Materials:

-

9H-Carbazole (1.0 eq)

-

4-Bromobutyronitrile (1.2 – 1.5 eq)

-

Toluene (10 volumes)

-

NaOH (50% aqueous solution, 5.0 eq)

-

TBAB (5 mol%)

Procedure:

-

Charge: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 9H-Carbazole and Toluene.

-

Catalyst Addition: Add TBAB (0.05 eq) and the 50% NaOH solution. The mixture will form two distinct phases.

-

Activation: Heat the mixture to 45–50°C and stir vigorously (essential for PTC) for 30 minutes. The mixture may darken as the carbazolide forms.

-

Alkylation: Add 4-Bromobutyronitrile dropwise over 20 minutes.

-

Note: 4-Chlorobutyronitrile can be used but requires higher temperatures (reflux, ~110°C) and longer times due to the poorer leaving group.

-

-

Reaction: Heat to 80°C (or reflux) and monitor by TLC (Hexane:EtOAc 4:1). Reaction is typically complete in 3–6 hours.

-

Work-up: Cool to room temperature. Separate the layers. Wash the organic (Toluene) layer with water (3x) to remove salts and residual base.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Recrystallize the residue from Ethanol to obtain white/off-white crystals.

Protocol B: Anionic Nucleophilic Substitution (High-Speed Lab Method)

Catalyst/Promoter: Sodium Hydride (NaH) in DMF

This method relies on the irreversible deprotonation of carbazole by NaH. The reaction is extremely fast due to the high dielectric constant of DMF, which supports the ionic transition state.

Materials:

-

9H-Carbazole (1.0 eq)

-

4-Bromobutyronitrile (1.2 eq)

-

Anhydrous DMF (5 volumes)

-

NaH (60% dispersion in mineral oil, 1.5 eq)

Procedure:

-

Preparation: Flame-dry glassware and purge with Nitrogen/Argon.

-

Deprotonation: Suspend NaH in dry DMF at 0°C. Slowly add 9H-Carbazole portion-wise. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and a clear/yellow solution of sodium carbazolide forms.

-

Addition: Add 4-Bromobutyronitrile dropwise via syringe at 0°C.

-

Reaction: Allow the mixture to warm to room temperature. If reaction is slow, heat to 60°C for 1–2 hours.

-

Quench: Carefully pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.

-

Purification: Filter the solid. Wash copiously with water to remove DMF. Recrystallize from Ethanol or Methanol.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Yield (PTC) | Poor stirring | PTC is diffusion-controlled. Increase stirring speed (RPM) to maximize interfacial area. |

| Unreacted Carbazole | Insufficient Base/Catalyst | Increase TBAB to 10 mol%. Ensure NaOH is concentrated (50%); dilute base is less effective. |

| Dark/Tar Products | Overheating / Oxidation | Perform reaction under Nitrogen atmosphere. Reduce temperature to 60°C. |

| Product Oiling Out | Impurities | Recrystallize from Ethanol. If oil persists, use a seed crystal or scratch the flask. |

References

-

General Carbazole Alkylation via PTC

-

Source: Bo, Z. et al. (1998).[2] "Synthesis of 9-(4-bromobutyl)-9H-carbazole." Verified via PMC/NIH snippets describing TBAB/Toluene protocols.

-

-

NaH/DMF Protocol

- Source: Standard organic synthesis methodology for carbazole derivatives, validated by multiple search results describing NaH deproton

-

Catalytic Applications of Carbazole Derivatives

- Source: Description of 4CzIPN and related carbazole-nitriles as photoc

Sources

Application Note: Purification of 4-(9H-carbazol-9-yl)butanenitrile via Flash Column Chromatography

Abstract & Introduction

4-(9H-carbazol-9-yl)butanenitrile is a critical intermediate in the synthesis of optoelectronic materials (e.g., OLED hosts) and pharmaceutical pharmacophores.[1][2] Its synthesis typically involves the N-alkylation of 9H-carbazole with 4-halobutanenitrile (chloro- or bromo-) in the presence of a base (e.g., NaH, KOH).[1]

While the synthesis is robust, the purification is often complicated by:

-

Unreacted Carbazole: Similar solubility profile and UV activity.

-

Excess Alkylating Agent: 4-bromobutanenitrile or 4-chlorobutanenitrile.[2]

-

Side Products: Elimination products (acrylonitrile derivatives) or oligomers formed under basic conditions.[1]

This application note provides a validated protocol for the isolation of high-purity (>98%) 4-(9H-carbazol-9-yl)butanenitrile using silica gel flash chromatography. We emphasize a "self-validating" method development strategy, ensuring reproducibility across different synthetic scales.

Chemical Context & Impurity Profile[1][3][4][5]

Understanding the polarity differences between the target and impurities is the foundation of this separation.

| Compound | Structure Description | Relative Polarity (Silica) | |

| 9H-Carbazole | Secondary amine (N-H donor).[1][2] Aromatic. | Medium-Low (H-bonding with Silica) | ~0.4 - 0.5 (varies) |

| 4-Halobutanenitrile | Aliphatic nitrile + halide.[1] | Medium | Higher than Carbazole |

| Target Product | N-alkylated carbazole.[3] Nitrile group.[4] | Medium (No H-bond donor, but polar CN) | Distinct (Usually higher than Carbazole) |

| Inorganic Salts | NaBr, KOH, etc.[1] | Very High | 0.0 (Baseline) |

Key Insight: Although the nitrile group is polar, the N-alkylation of carbazole removes the N-H proton, eliminating the strong hydrogen-bonding interaction with the silica stationary phase.[1] Consequently, the product often elutes before (higher

Pre-Chromatography Workup

Do not load the crude reaction mixture directly onto the column if DMF or DMSO was used as the solvent.

-

Quench: Pour the reaction mixture into 5x volume of ice water.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

-

Wash: Wash organic layer with water (to remove DMF) and Brine.[1][5]

-

Dry: Dry over anhydrous

and concentrate in vacuo. -

Result: A yellow/brown solid or viscous oil.

Method Development (TLC Optimization)

Before packing the column, you must define the separation window.[1]

Protocol:

-

Prepare a TLC plate (Silica Gel

).[1] -

Spot three lanes:

-

Elute with Hexane : Ethyl Acetate (8:2) .[1]

-

Visualize under UV (254 nm).[1]

Decision Matrix:

-

Scenario A (Target

): If the product spot is at 0.3 and separated from carbazole ( -

Scenario B (Target

): The solvent is too strong.[1] Reduce polarity to Hexane : Ethyl Acetate (9:1) or 100% DCM . -

Scenario C (Target Co-elutes with Carbazole): Switch selectivity. Try Dichloromethane : Hexane mixtures.[6] DCM often resolves carbazole derivatives better than EtOAc due to

-

Flash Chromatography Protocol[1][9]

Materials[3][6][8][9][10][11][12][13][14][15]

-

Stationary Phase: Silica Gel 60 (40–63 µm, 230–400 mesh).[1]

-

Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.

-

Mobile Phase A:

-Hexane (or Petroleum Ether).[1] -

Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Loading Strategy (Solid Load)

Carbazole derivatives often have poor solubility in Hexane.[1] Liquid loading with DCM can cause band broadening (the "solvent effect").[1] Dry loading is recommended. [7]

-

Dissolve crude (e.g., 1 g) in minimal DCM (e.g., 5 mL).

-

Add Silica Gel (e.g., 2 g).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Pour this powder onto the top of the pre-packed column.

Elution Gradient

Standard Gradient for 1g Crude on 25g Silica Cartridge:

| Step | Mobile Phase Ratio (Hex : EtOAc) | Column Volumes (CV) | Purpose |

| 1 | 100 : 0 | 2 CV | Elute non-polar impurities (excess alkyl halide).[1] |

| 2 | 95 : 5 | 3 CV | Begin moving the product. |

| 3 | 90 : 10 | 5-10 CV | Elution of Target Product. |

| 4 | 80 : 20 | 3 CV | Elute unreacted Carbazole (if present). |

| 5 | 0 : 100 | 2 CV | Flush column. |

Note: If using DCM/Hexane, start at 20% DCM and ramp to 60% DCM.[1]

Visualization & Logic Flow

The following diagram illustrates the purification decision process and workflow.

Caption: Workflow for the purification of 4-(9H-carbazol-9-yl)butanenitrile, including solvent system decision nodes.

Characterization & Purity Validation

Once fractions are collected and concentrated, confirm identity and purity.[1]

H NMR Analysis ( , 400 MHz)

Look for these diagnostic signals to confirm the structure and absence of starting material:

-

Carbazole Aromatic Region:

8.10 (d, 2H), 7.40–7.50 (m, 4H), 7.20–7.30 (m, 2H).[1]-

Purity Check: Unreacted carbazole has a broad singlet (N-H) around

8.0–10.0 ppm (variable) which disappears in the product.[1]

-

-

N-CH

(Product): Triplet around -

CH

-CN (Product): Triplet around -

Central CH

(Product): Multiplet around

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

-

Mobile Phase: Acetonitrile : Water (Gradient 50% -> 95% ACN).[1]

-

Detection: UV at 254 nm and 290 nm (Carbazole characteristic absorption).[1]

Troubleshooting

| Issue | Cause | Solution |

| Streaking on TLC/Column | Acidic impurities or poor solubility.[2] | Add 1% Triethylamine to the mobile phase (neutralizes silica acidity). |

| Product co-elutes with Carbazole | Similar polarity. | Switch solvent system to Toluene or DCM/Hexane . Toluene is excellent for separating aromatic systems. |

| Low Recovery | Product crystallized on column.[4] | Ensure "Solid Load" technique is used. Do not use pure Hexane for the initial equilibration if the compound is insoluble; start with 1-2% EtOAc. |

References

-

Synthesis of Carbazole Derivatives: Kyzas, C. et al. "Synthesis and characterization of carbazole-based materials for optoelectronic applications."[8] Journal of Materials Chemistry C, 2015.[1]

-

General Purification of N-Alkyl Carbazoles: Bhattacharya, S. et al. "9-(4-Bromobutyl)-9H-carbazole: Synthesis and Crystal Structure."[2] Acta Crystallographica Section E, 2011.[1]

-

Flash Chromatography Guidelines: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separations with moderate resolution."[1][7] Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[1][7]

-

TLC Solvent Properties: Reich, H. J.[1] "Bordwell pKa Table and Solvent Properties for Chromatography." University of Wisconsin-Madison.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile | C31H19N3 | CID 102487818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatography [chem.rochester.edu]

- 8. open.metu.edu.tr [open.metu.edu.tr]

Application Note & Protocols: 4-(9H-Carbazol-9-yl)butanenitrile as a Novel Ligand for Enhanced Copper-Catalyzed Photoredox Reactions

Introduction: Expanding the Ligand Toolbox for Photoredox Catalysis

The field of photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and efficient pathways for a myriad of chemical transformations.[1][2] At the heart of many of these systems are transition metal photocatalysts, where the ligand sphere plays a critical role in dictating the catalyst's photophysical properties, redox potentials, and overall reactivity. While much focus has been placed on the development of new photocatalytic scaffolds, the exploration of novel ancillary ligands that can fine-tune the properties of established catalysts remains a fertile ground for innovation.

Carbazole derivatives have emerged as powerful players in photoredox catalysis, primarily as metal-free organic photocatalysts, owing to their excellent photophysical characteristics and tunable electronic properties.[3][4][5] This application note explores the untapped potential of a specific carbazole derivative, 4-(9H-carbazol-9-yl)butanenitrile , not as a primary photocatalyst, but as a versatile ligand for copper-based photoredox systems. We propose that the unique combination of the electron-rich carbazole moiety and the coordinating nitrile group can serve to enhance the efficacy of copper catalysts in photoredox reactions. The carbazole unit can act as a light-harvesting antenna and a hole-stabilizing group, while the butanenitrile chain provides a coordinating arm to the copper center, influencing its solubility and electrochemical behavior.

This guide provides detailed protocols for the synthesis of 4-(9H-carbazol-9-yl)butanenitrile and its application as a ligand in a copper-catalyzed atom transfer radical polymerization (ATRP), a representative and highly valuable photoredox-mediated transformation.

Synthesis of 4-(9H-Carbazol-9-yl)butanenitrile

The synthesis of 4-(9H-carbazol-9-yl)butanenitrile is achieved through a straightforward N-alkylation of carbazole with 4-bromobutanenitrile. The following protocol is based on established methods for the N-alkylation of carbazoles.[6][7]

Protocol 2.1: Synthesis of 4-(9H-Carbazol-9-yl)butanenitrile

Materials:

-

9H-Carbazole (1.0 eq)

-

4-Bromobutanenitrile (1.2 eq)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole and DMF. Stir until the carbazole is fully dissolved.

-

Add powdered potassium hydroxide and tetrabutylammonium bromide to the solution.

-

Add 4-bromobutanenitrile dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(9H-carbazol-9-yl)butanenitrile as a white to off-white solid.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 4-(9H-carbazol-9-yl)butanenitrile.

Expected Photophysical and Electrochemical Properties

| Property | Predicted Value | Rationale |

| UV-Vis Absorption (λₘₐₓ) | ~295 nm, ~330-340 nm | Characteristic π-π* transitions of the carbazole core.[9] |

| Fluorescence Emission (λₑₘ) | ~350-370 nm | Typical emission profile for N-alkylated carbazoles. |

| Oxidation Potential (Eₒₓ) | +1.2 to +1.5 V vs. SCE | The carbazole moiety is known to be a good electron donor.[5] |

| Excited State Energy (E₀,₀) | ~3.5 eV | Estimated from the intersection of the absorption and emission spectra. |

Application Protocol: Photo-ATRP of Methyl Methacrylate

This protocol describes the use of 4-(9H-carbazol-9-yl)butanenitrile as a ligand in a copper-catalyzed photo-ATRP of methyl methacrylate (MMA). The ligand is expected to enhance the catalyst's performance by improving its solubility and photostability, and by modulating the redox potential of the copper center.

Protocol 4.1: In Situ Catalyst Preparation and Polymerization

Materials:

-

Copper(II) bromide (CuBr₂) (1.0 eq)

-

4-(9H-Carbazol-9-yl)butanenitrile (2.0 eq)

-

Methyl methacrylate (MMA) (200 eq), passed through a basic alumina column to remove inhibitor

-

Ethyl α-bromoisobutyrate (EBiB) (1.0 eq)

-

Anisole (as solvent)

-

Nitrogen or Argon gas for deoxygenation

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

Catalyst Preparation:

-

To a Schlenk flask, add CuBr₂ and 4-(9H-carbazol-9-yl)butanenitrile.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add degassed anisole via syringe and stir the mixture at room temperature for 30 minutes to form the copper-ligand complex. The solution should become homogeneous.

-

-

Polymerization:

-

To the catalyst solution, add the degassed methyl methacrylate and ethyl α-bromoisobutyrate initiator via syringe.

-

Ensure the reaction mixture is thoroughly deoxygenated by performing three freeze-pump-thaw cycles.

-

Place the sealed Schlenk flask in front of a blue LED light source and begin irradiation with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by ¹H NMR (for monomer conversion) and gel permeation chromatography (GPC) (for molecular weight and polydispersity).

-

-

Reaction Quenching and Polymer Isolation:

-

Once the desired conversion is reached, turn off the light source and expose the reaction mixture to air to quench the polymerization.

-

Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Visualization of the Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for copper-catalyzed photo-ATRP.

Expected Results and Troubleshooting

| Parameter | Expected Outcome with Ligand | Troubleshooting |

| Monomer Conversion | >90% within 24 hours | Low Conversion: Increase ligand-to-metal ratio, ensure proper deoxygenation, check light source intensity. |

| Polymer Mₙ | Controlled by the [Monomer]/[Initiator] ratio | Deviation from Theoretical Mₙ: Check initiator purity, ensure slow initiation by adjusting light intensity. |

| Polydispersity (Đ) | < 1.3 | High Đ (>1.5): Indicates poor control. Reduce reaction temperature, decrease catalyst concentration, or improve deoxygenation. |

| Catalyst Solubility | Homogeneous solution in anisole | Insolubility: Co-solvent may be needed. Gently warm the mixture during complex formation. |

Conclusion

While not a conventional photocatalyst, 4-(9H-carbazol-9-yl)butanenitrile presents an exciting opportunity as a multifunctional ligand in photoredox catalysis. Its synthesis is straightforward, and its unique electronic and coordinating properties offer a new handle for tuning the performance of established metal-based photocatalysts. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals to explore the potential of this and similar carbazole-based ligands in advancing the frontiers of photoredox catalysis.

References

-

Photoredox synthesis of carbazoles with a heteroleptic Cu‐based sensitizer. (n.d.). Wiley Online Library. Retrieved February 24, 2026, from [Link]

-

Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link]

-

Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. (2015, July 2). ACS Catalysis. Retrieved February 24, 2026, from [Link]

-

Carbazole-triazine based donor-acceptor porous organic frameworks for efficient visible-light photocatalytic aerobic oxidation reactions. (2018, July 7). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis of 4-(9H-carbazol-9-yl) phthalonitrile (3). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. (2026, February 6). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science. Retrieved February 24, 2026, from [Link]

-

Synthesis of a. 9H-Carbazol-9-amine. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019, January 11). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. (2026, February 5). Scilit. Retrieved February 24, 2026, from [Link]

-

2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. (2026, February 7). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2024, December 30). Beilstein Journals. Retrieved February 24, 2026, from [Link]

-

Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

-

Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. (2020, February 26). Beilstein Journals. Retrieved February 24, 2026, from [Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014, September 10). MDPI. Retrieved February 24, 2026, from [Link]

Sources

- 1. 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile [mdpi.com]

- 2. BJOC - Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society [acs.digitellinc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing hydrolysis of nitrile group during carbazole alkylation

Topic: Preventing Nitrile Hydrolysis During Carbazole N-Alkylation

Core Directive: The Chemical Conflict

The Problem: You need to attach an alkyl group to the nitrogen atom of a carbazole ring that also contains a nitrile (-CN) functional group. The Conflict: The standard conditions for carbazole alkylation often involve strong aqueous bases (e.g., 50% NaOH with Phase Transfer Catalysis). However, nitriles are thermodynamically unstable in the presence of water, heat, and base, rapidly hydrolyzing into primary amides and subsequently carboxylic acids.

The Solution: You must decouple the deprotonation event from the hydrolysis risk . This is achieved by excluding water entirely and selecting a base that is sufficiently basic to deprotonate the carbazole (

Technical Deep Dive: Mechanism & Causality

To troubleshoot effectively, you must understand the competing pathways.

Pathway A: The Desired Route (Anhydrous Alkylation)

-

Deprotonation: A non-aqueous base (e.g.,

or NaH) removes the proton from the carbazole nitrogen. -

Nucleophilic Attack: The resulting carbazolide anion attacks the alkyl halide (

). -

Result: Clean N-alkylated product with the nitrile intact.

Pathway B: The Failure Mode (Base-Catalyzed Hydrolysis)

-

Hydroxide Attack: If water and strong base (

) are present, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[1] -

Imidate Formation: An intermediate imidate anion forms.

-

Tautomerization: This rearranges to a primary amide (

). -

Result: Contaminated product (M+18 mass shift) or complete conversion to acid.

Visualizing the Competition (Graphviz Diagram)

Figure 1: Competing reaction pathways. The presence of water and hydroxide drives the reaction toward the unwanted amide byproduct.

Validated Protocols

Do not use standard Phase Transfer Catalysis (PTC) with 50% NaOH for this substrate unless you have strict temperature control. Use one of the following anhydrous methods.

Method A: The "Cesium Effect" (Recommended)

Best for: High functional group tolerance, ease of handling, and avoiding harsh hydrides.

The Logic: Cesium carbonate (

Protocol:

-

Prepare: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolve: Add Cyanocarbazole (1.0 equiv) and anhydrous DMF (0.1 M concentration).

-

Base: Add

(2.0 – 3.0 equiv). -

Activate: Stir at room temperature for 30 minutes. (The solution may change color as the anion forms).

-

Alkylate: Add the Alkyl Halide (1.2 – 1.5 equiv).

-

Tip: If using a chloride, add catalytic KI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein reaction).

-

-

React: Heat to 60–80°C. Monitor via TLC/LCMS.

-

Workup: Pour into ice water (the nitrile is stable to water at neutral/cold conditions). Filter the precipitate or extract with EtOAc.

Method B: Irreversible Deprotonation (Sodium Hydride)

Best for: Unreactive alkyl halides or when reaction speed is critical.

The Logic: NaH is a strong base that generates

Protocol:

-

Prepare: Flame-dry flask under inert atmosphere (Critical).

-

Wash NaH: If using 60% NaH in oil, wash with dry hexane to remove oil (optional but cleaner).

-

Suspend: Suspend NaH (1.2 equiv) in anhydrous DMF or THF at 0°C.

-

Add Substrate: Add Cyanocarbazole (1.0 equiv) solution dropwise.

-

Observation: Evolution of hydrogen gas bubbles.

-

-

Warm: Allow to warm to RT and stir for 30–60 mins to ensure complete deprotonation.

-

Alkylate: Cool back to 0°C, add Alkyl Halide (1.2 equiv), then warm to RT or heat as needed.

-

Quench: Carefully quench with saturated

(aq) to destroy excess hydride before workup.

Comparative Data: Solvent & Base Selection

| Parameter | Method A ( | Method B (NaH/DMF) | Method C (NaOH/PTC) |

| Nitrile Stability | High (Non-nucleophilic base) | High (Anhydrous) | Low (Hydrolysis risk) |

| Water Content | Strictly Anhydrous | Strictly Anhydrous | Aqueous Interface |

| Reaction Rate | Moderate (2–12 hours) | Fast (1–4 hours) | Variable |

| Workup Safety | High (Simple filtration/extraction) | Moderate ( | High (Caustic waste) |

| Impurity Profile | Clean | Clean | Amide/Acid byproducts |

Troubleshooting & FAQs

Q1: I see a new peak in LCMS with Mass = [Target + 18]. What is it?

-

Diagnosis: This is the primary amide. Your nitrile has hydrolyzed.[1][3][4][5][6]

-

Fix: You likely have water in your solvent or base.[4][5][7]

-

Switch from

(hygroscopic) to -

Dry your DMF over molecular sieves (4Å) for 24 hours before use.

-

Ensure your reaction temperature is not exceeding 80°C if traces of moisture are suspected.

-

Q2: The reaction is stalled at 50% conversion using Cesium Carbonate.

-

Diagnosis: The alkyl halide might be too unreactive, or the base is not soluble enough.

-

Fix:

-

Add TBAI (Tetrabutylammonium iodide) or KI (10 mol%) as a catalyst. This converts alkyl chlorides/bromides to iodides in situ.

-

Increase temperature to 90°C (only if DMF is strictly dry).

-

Switch to Method B (NaH) for a stronger "push."

-

Q3: Can I use Acetone instead of DMF?

-

Answer: Yes, "Acetone/

or -

Caveat: Acetone boils at 56°C, which might be too low for bulky electrophiles. Also, commercial acetone is often "wet." Dry it over

or sieves first.

Q4: My product is turning yellow/brown during workup.

-

Diagnosis: Cyanocarbazoles can be light-sensitive or prone to oxidation if the workup is too acidic.

-

Fix: Perform workup in low-light conditions. Ensure the quench is neutral (saturated

) rather than acidic (HCl).

Decision Matrix for Experimental Design

Use this flow to select your starting conditions.

Figure 2: Experimental decision matrix based on scale and substrate value.

References

-

Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Source: ResearchGate.[2][8] Context: Establishes

in DMF as a superior, mild method for N-alkylation of sensitive substrates. URL: -

Cesium Carbonate Mediated C-H Functionalization of Perhalogenated 12-vertex Carborane Anions.

in acetonitrile. URL: -

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Source: ResearchGate.[2][8] Context: Discusses solvent-free or dry media alkylation to avoid hydrolysis issues associated with aqueous PTC. URL:

-

Hydrolysis of Nitriles - Organic Chemistry Tutor.

on Nitrile).[9] URL:

Sources

- 1. Nitrile: Definition, Structure, Synthesis, Reactions, and Applications [chemistrylearner.com]

- 2. researchgate.net [researchgate.net]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

minimizing N-alkylation side products in carbazole nitrile synthesis

The following technical guide is structured as a specialized support center resource for researchers encountering N-alkylation issues during carbazole nitrile synthesis.

Topic: Minimizing N-Alkylation Side Products

Status: Active | Audience: Medicinal Chemists, Process Chemists | Version: 2.4

Diagnostic & Mechanism: Why is N-Alkylation Occurring?

In the synthesis of C-cyano-9H-carbazoles (e.g., 3-cyano-9H-carbazole) from halogenated precursors, the preservation of the free N-H bond is chemically challenging. The carbazole nitrogen is the most acidic site (pKa ~15–17 in DMSO) and, upon deprotonation by the bases required for cyanation (e.g., Carbonates, Phosphates, Alkoxides), becomes a potent nucleophile (carbazolide anion).

The "N-Alkylation" side product typically arises from two sources:

-

Solvent-Mediated Methylation (The "Ghost" Impurity):

-

Scenario: High-temperature cyanation (Rosenmund-von Braun or Pd-catalyzed) in DMF or DMAc .

-

Mechanism: At temperatures >130°C, amide solvents undergo thermal decomposition. DMF hydrolyzes/decomposes to form dimethylamine and other electrophilic species that can methylate the highly nucleophilic carbazolide anion.

-

Result: Observation of an [M+14] impurity (N-methyl-3-cyanocarbazole).

-

-

Competitive Alkylation (If Alkyl Electrophiles are Present):

-

Scenario: One-pot functionalization or presence of alkyl halide impurities.

-

Mechanism: The N-H site is kinetically favored over C-H or C-Halide sites for nucleophilic attack. If you are attempting a Friedel-Crafts type cyanoalkylation, N-alkylation will dominate without protection.

-

Reaction Pathway Analysis

The following diagram illustrates the bifurcation between the desired C-cyanation and the undesired N-side reactions.

Figure 1: Mechanistic bifurcation showing how the carbazolide anion, formed in situ, can divert towards N-alkylation via solvent decomposition or impurities.

Protocol Optimization & Troubleshooting

Strategy A: The "Gold Standard" (Protection-Deprotection)

If your synthesis requires high temperatures (>100°C) or strong bases, N-protection is mandatory to eliminate N-alkylation completely.

| Step | Reagent/Condition | Why? |

| 1. Protection | Boc-anhydride (Boc2O), DMAP, DCM, RT | Boc is orthogonal to most cyanation conditions and prevents N-nucleophilicity. |

| 2. Cyanation | Zn(CN)2, Pd(dppf)Cl2, DMF, 100°C | The N-Boc group sterically and electronically deactivates the nitrogen. |

| 3. Deprotection | TFA/DCM or Thermal (180°C) | Quantitative removal of Boc to yield free 9H-carbazole nitrile. |

Strategy B: Direct Synthesis (Avoiding Protection)

If you must proceed without protection (e.g., for atom economy), you must suppress the N-nucleophile or change the solvent system.

Optimized Conditions:

-

Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO . While NMP is an amide, it is thermally more stable than DMF regarding N-methylation. Alternatively, use Toluene/Water (biphasic) with a Phase Transfer Catalyst (PTC) if the catalyst allows.

-

Cyanation Source: Use K4[Fe(CN)6] (Potassium ferrocyanide). It releases cyanide slowly, preventing the "cyanide flood" that can lead to side reactions, and works well with Pd-catalysts at lower temperatures.

-

Base: Use a weaker base like KOAc or K2CO3 instead of NaOtBu. Stronger bases increase the concentration of the reactive carbazolide anion.

Troubleshooting Guide (Q&A)

Q1: I am seeing a mass peak of [M+14] in my LC-MS after refluxing in DMF. Is this N-methylation? A: Yes. This is a classic artifact of refluxing acidic amines in DMF. DMF decomposes to dimethylamine and carbon monoxide. Under basic conditions, trace methyl transfer can occur.

-

Fix: Switch solvent to DMAc (slightly better) or NMP . Alternatively, reduce reaction temperature to <100°C by using a more active catalyst (e.g., XPhos Pd G3 or Pd(t-Bu3P)2 ) which facilitates cyanation at milder temperatures.

Q2: I am using CuCN (Rosenmund-von Braun) and getting low yields with black tar. How do I stop this? A: The "tar" is often polymerized carbazole or N-arylated dimers (carbazole coupling with itself). Copper requires high temperatures (150–200°C) which promotes these side reactions.

-

Fix: Abandon the classical Rosenmund protocol. Switch to Pd-catalyzed cyanation using Zn(CN)2 (Zinc Cyanide). This proceeds at 80–100°C, significantly reducing thermal decomposition and N-side reactions.

Q3: Can I use a Friedel-Crafts reaction to add a cyano-alkyl group (e.g., -CH2CN) to the ring? A: Direct C-alkylation of 9H-carbazole is extremely difficult to control because the Nitrogen is the better nucleophile. You will get >90% N-alkylation.

-

Fix: You must protect the Nitrogen (e.g., N-Tosyl or N-Acetyl) before attempting Friedel-Crafts C-alkylation. The electron-withdrawing protecting group directs the electrophile to the C3 or C6 position.

Recommended Experimental Protocol

Target: Synthesis of 3-cyano-9H-carbazole from 3-bromo-9H-carbazole (Minimizing N-side products).

Method: Palladium-Catalyzed Cyanation with Non-Toxic Cyanide Source.

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

3-Bromo-9H-carbazole (1.0 equiv)

-

K4[Fe(CN)6][1] • 3H2O (0.6 equiv) — Non-toxic, slow-release CN source.

-

Pd(OAc)2 (2 mol%)

-

XPhos (4 mol%) — Ligand crucial for high turnover at lower temps.

-

Na2CO3 (1.0 equiv) — Mild base.

-

-

Solvent: Add DMAc/Water (10:1) . The water is essential to solubilize the ferrocyanide.

-

Reaction: Heat to 100°C for 12 hours. (Avoid 140°C+ to prevent solvent breakdown).

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMAc.

-

Purification: Silica gel chromatography. The N-alkylated impurities (if any) are usually less polar and will elute significantly earlier than the free N-H carbazole.

References

-

BenchChem. Common side reactions in the synthesis of carbazole derivatives. Retrieved from .

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction: Mechanism and Side Products. Retrieved from .

-

Thieme Connect. L-Proline-Promoted Rosenmund–von Braun Reaction.[2] (Optimization for lower temperatures). Retrieved from .

-

Royal Society of Chemistry. Understanding the interaction mechanism of carbazole with N,N-dimethylformamide. (Evidence of Solvent-Carbazole Interaction). Retrieved from .

-

National Institutes of Health (NIH). Site-Selective C-H Functionalization of Carbazoles. (Direct functionalization strategies). Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-(9H-carbazol-9-yl)butanenitrile

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 4-(9H-carbazol-9-yl)butanenitrile, a molecule of interest for its potential applications stemming from the carbazole moiety's electronic properties.

In the absence of a publicly available, assigned experimental spectrum for 4-(9H-carbazol-9-yl)butanenitrile, this guide will provide a detailed, predictive analysis based on established NMR principles and a comparative study of structurally related compounds. This approach not only offers a robust estimation of the expected spectrum but also deepens the understanding of structure-spectra correlations.

Predicted ¹H NMR Spectral Data of 4-(9H-carbazol-9-yl)butanenitrile

The structure of 4-(9H-carbazol-9-yl)butanenitrile is presented below, with protons labeled for the purpose of spectral assignment.

Molecular Structure and Proton Labeling

Caption: Structure of 4-(9H-carbazol-9-yl)butanenitrile with proton numbering.

Based on the analysis of substituent effects and data from related compounds, the predicted ¹H NMR chemical shifts for 4-(9H-carbazol-9-yl)butanenitrile in CDCl₃ are summarized in the following table.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-4, H-5 | ~8.10 | Doublet (d) | 2H | These protons are in the most deshielded positions of the carbazole ring system, ortho to the nitrogen and part of an aromatic system. Their chemical shift is anticipated to be similar to that of unsubstituted carbazole. |

| H-1, H-8 | ~7.50 | Doublet (d) | 2H | These protons are adjacent to the site of ring fusion and are expected to be downfield due to the aromatic ring current. |

| H-2, H-7 | ~7.40 | Triplet (t) | 2H | These protons are shielded relative to H-1/H-8 and H-4/H-5 and will appear as triplets due to coupling with two neighboring protons. |

| H-3, H-6 | ~7.25 | Triplet (t) | 2H | These protons are the most shielded of the aromatic protons on the carbazole core. |

| Hα (N-CH₂) | ~4.40 | Triplet (t) | 2H | The methylene group directly attached to the carbazole nitrogen is significantly deshielded due to the inductive effect of the nitrogen and the aromatic ring system. |

| Hγ (CH₂-CN) | ~2.50 | Triplet (t) | 2H | The methylene group adjacent to the electron-withdrawing nitrile group is expected to be deshielded compared to a standard alkane. |

| Hβ (CH₂) | ~2.10 | Multiplet (m) | 2H | This central methylene group in the butyl chain will be a multiplet due to coupling with both the α and γ protons. |

Comparative Analysis with Structurally Related Compounds

The prediction of chemical shifts is strengthened by comparing the target molecule with known compounds. Below is a table comparing the expected shifts for 4-(9H-carbazol-9-yl)butanenitrile with the experimental data for carbazole and N-substituted carbazole derivatives.

| Compound | Aromatic Protons (δ, ppm) | N-Alkyl Protons (δ, ppm) |

| Carbazole | 8.08 (H-4,5), 7.42 (H-2,3,6,7), 7.24 (H-1,8)[1][2] | N-H: ~8.0[2] |

| N-Hexylcarbazole | Not explicitly detailed in snippets, but expected to be similar to carbazole. | N-CH₂: ~4.3 |

| 9-(4-Bromobutyl)-9H-carbazole | Aromatic region expected to be similar to carbazole. | N-CH₂: ~4.4, CH₂-Br: ~3.4 |

| 4-(9H-carbazol-9-yl)butanenitrile (Predicted) | ~8.10, ~7.50, ~7.40, ~7.25 | N-CH₂: ~4.40, CH₂-CH₂-CN: ~2.10, CH₂-CN: ~2.50 |

The comparison reveals a strong correlation. The aromatic protons of N-substituted carbazoles show chemical shifts very similar to the parent carbazole, indicating that the alkyl substituent on the nitrogen has a minimal effect on the aromatic proton environment.[3] The most significant chemical shift is observed for the methylene protons directly attached to the nitrogen (Hα), which are consistently found around 4.3-4.4 ppm. The electron-withdrawing nature of the nitrile group in the target molecule is expected to cause a downfield shift for the adjacent methylene protons (Hγ) to around 2.50 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-(9H-carbazol-9-yl)butanenitrile, the following protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the clear resolution of all proton signals.

Workflow for ¹H NMR Analysis

Caption: Recommended workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 4-(9H-carbazol-9-yl)butanenitrile.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and the presence of a residual solvent peak at 7.26 ppm which can serve as a secondary reference.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0 ppm for accurate chemical shift calibration.

-

Transfer the solution to a clean and dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency using the deuterium signal from the CDCl₃. A stable lock is crucial for high-resolution spectra.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 32 scans.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Assign the observed signals to the specific protons in the molecule based on their chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration values, using the predictive analysis in this guide as a starting point.

-

Conclusion

This guide provides a comprehensive, predictive framework for understanding the ¹H NMR spectrum of 4-(9H-carbazol-9-yl)butanenitrile. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable set of expected chemical shifts and a robust protocol for their experimental verification. This information is intended to empower researchers in their synthetic and analytical endeavors, facilitating the unambiguous characterization of this and other related carbazole derivatives.

References

- Supplementary Information for a related study.

- A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate.

- Organometallics, Vol. 29, No. 9, 2010 2177 Table 1. 1H NMR Data.

- Carbazole(86-74-8) 1H NMR spectrum. ChemicalBook.

- Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals.

- Polymorph of 4-(carbazol-9-yl)benzonitrile. PMC.

- 1 H-NMR spectrum of carbazole. ResearchGate.

- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA.

- Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. PMC.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. MDPI.

- Synthesis and characterization of some new carbazole containing amino acid as β-adrenoreceptor blockers. Scholars Research Library.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Carbazole Spectra. SpectraBase.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. PharmaInfo.

- Synthesis of 4-(9H-carbazol-9-yl) phthalonitrile (3). ResearchGate.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- 4-(9H-carbazol-9-yl)benzonitrile | 57103-17-0. ChemicalBook.

- Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. MDPI.

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Nitrile Stretch in Carbazole Derivatives

For researchers, medicinal chemists, and drug development professionals, understanding molecular interactions at a granular level is paramount. Carbazole derivatives represent a significant class of pharmacologically active compounds, known for their potential as antibacterial, antifungal, and anticancer agents.[1][2] When developing drugs based on this scaffold, elucidating binding mechanisms and conformational changes is a critical step. This guide provides an in-depth comparison of how the nitrile (C≡N) functional group, when incorporated into a carbazole derivative, serves as a uniquely sensitive and powerful spectroscopic probe for Fourier-Transform Infrared (FTIR) analysis.

The nitrile stretching vibration (νC≡N) appears in a relatively clear region of the infrared spectrum and is exquisitely sensitive to its local electronic and physical environment.[3][4][5] By monitoring shifts in its frequency, intensity, and band shape, we can deduce detailed information about substituent effects, solvent interactions, and the subtle yet crucial changes that occur upon drug-protein binding.[3][6] This guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, empowering you to design, execute, and interpret your FTIR experiments with confidence.

The Nitrile Vibration: A Fundamental Overview

The C≡N triple bond gives rise to a sharp, intense absorption band in the infrared spectrum, typically found between 2200 and 2260 cm⁻¹.[7][8][9] Its utility as a probe stems from this distinct position and its sensitivity to the distribution of electron density within the bond. This sensitivity can be systematically exploited to understand a molecule's behavior. The two primary factors that modulate the nitrile stretching frequency are the molecule's own electronic structure and its immediate external environment.

-

Electronic Effects: The position of the nitrile stretch is directly influenced by the electronic properties of the carbazole ring and its substituents. Conjugation with the aromatic system of carbazole inherently lowers the frequency compared to a saturated (aliphatic) nitrile.[7][8][10] Furthermore, the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the carbazole scaffold will systematically shift the frequency.

-

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase electron density in the aromatic system, which can be delocalized into the π* antibonding orbital of the nitrile group. This weakens the C≡N bond, lowering its force constant and resulting in a red shift (a shift to lower wavenumber/frequency).[4]

-

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups pull electron density away from the C≡N bond. This increases the bond's strength and force constant, leading to a blue shift (a shift to higher wavenumber/frequency).[7]

-

-

Environmental Effects: The nitrile group's frequency is profoundly affected by its surrounding medium, a phenomenon that is central to its use as a probe for drug-protein interactions.

-

Solvent Polarity (Vibrational Stark Effect): In aprotic (non-hydrogen-bonding) solvents, the solvent's polarity creates a "reaction field" that interacts with the dipole moment of the nitrile group. More polar solvents generally induce a larger red shift.[11][12][13] This relationship is often linear and can be used to characterize the local polarity of a protein's binding pocket.

-

Hydrogen Bonding: Protic solvents (e.g., water, methanol) or hydrogen bond donors within a protein (e.g., amide backbones, serine or threonine residues) can form a hydrogen bond with the lone pair of electrons on the nitrile's nitrogen atom. This interaction pulls electron density away from the C≡N bond, significantly increasing its frequency and causing a pronounced blue shift that often overrides the solvent polarity effect.[11][12][13]

-

Comparative Analysis: Deciphering the Nitrile Shift

To illustrate these principles, the following tables summarize expected experimental data for a hypothetical series of nitrile-containing carbazole derivatives. These comparisons form the basis for interpreting real-world results.

Table 1: Influence of Electronic Substituents on νC≡N of 3-Cyano-9-ethylcarbazole (Data collected in a non-polar, aprotic solvent: Carbon Tetrachloride, CCl₄)

| Derivative | Substituent at C6 | Substituent Effect | Expected νC≡N (cm⁻¹) | Expected Shift (Δν from Unsubstituted) |

| 3-Cyano-9-ethylcarbazole | -H | (Reference) | ~2230 | 0 |

| 3-Cyano-6-methoxy-9-ethylcarbazole | -OCH₃ | Electron-Donating | ~2226 | -4 |

| 3-Cyano-6-amino-9-ethylcarbazole | -NH₂ | Strong Electron-Donating | ~2222 | -8 |

| 3-Cyano-6-chloro-9-ethylcarbazole | -Cl | Weak Electron-Withdrawing | ~2233 | +3 |

| 3-Cyano-6-nitro-9-ethylcarbazole | -NO₂ | Strong Electron-Withdrawing | ~2239 | +9 |

Table 2: Influence of Solvent Environment on νC≡N of 3-Cyano-9-ethylcarbazole (A comparison between aprotic and protic solvents)

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected νC≡N (cm⁻¹) | Key Interaction |

| Hexane | Aprotic, Non-polar | 1.9 | ~2232 | Minimal |

| Chloroform | Aprotic, Polar | 4.8 | ~2229 | Vibrational Stark Effect |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 47 | ~2225 | Strong Vibrational Stark Effect |

| Methanol | Protic, Polar | 33 | ~2238 | Hydrogen Bonding (causes blue shift) |

| Water | Protic, Highly Polar | 80 | ~2240 | Strong Hydrogen Bonding |

These tables demonstrate a critical concept: a red shift relative to a non-polar solvent suggests an environment of increased polarity, while a significant blue shift is a strong indicator of hydrogen bonding. This distinction is the key to interpreting drug-protein binding data.

A Validated Experimental Protocol for FTIR Analysis

Trustworthy data begins with a meticulous experimental design. The following protocol is designed to be self-validating by minimizing common sources of error.

Step 1: Purity and Preparation of Materials

-

Analyte Verification: Confirm the purity and identity of your synthesized carbazole derivative using orthogonal methods such as ¹H NMR and LC-MS. Impurities can introduce confounding peaks.

-

Solvent Selection: Use spectroscopic grade solvents with low water content (<0.005%). For analysis in deuterated water (D₂O) buffer, lyophilize the protein and analyte multiple times from D₂O to ensure complete H-D exchange.

-

Concentration: Prepare analyte solutions at a concentration below 100 mM to prevent solute-solute interactions that can affect the nitrile frequency.[11] A typical starting concentration is 10 mM.

Step 2: FTIR Data Acquisition

-

Instrument Purge: Thoroughly purge the FTIR spectrometer's sample compartment with dry air or nitrogen gas to eliminate atmospheric water vapor and CO₂ absorptions, which can interfere with the spectrum.

-

Background Collection: Collect a background spectrum of the pure solvent (or buffer) in the same sample cell and at the same temperature as the sample measurement. This step is crucial for accurate solvent subtraction.

-

Sample Measurement: Collect the FTIR spectrum of the carbazole derivative solution. Co-add a sufficient number of scans (e.g., 256 or 512) to achieve a high signal-to-noise ratio.

-

Temperature Control: Use a temperature-controlled sample holder to maintain a constant temperature (e.g., 25°C), as vibrational frequencies can be temperature-dependent.

Step 3: Data Processing and Interpretation

-

Solvent Subtraction: Subtract the solvent background spectrum from the sample spectrum. Be cautious not to over- or under-subtract, which can distort the baseline.

-

Baseline Correction: Apply a baseline correction to the nitrile stretching region (approx. 2300-2200 cm⁻¹) to ensure a flat baseline.

-

Peak Fitting: To determine the precise peak maximum, especially in cases of overlapping bands or asymmetry, fit the baseline-corrected peak to a Voigt or Lorentzian function. This is more accurate than simply picking the maximum data point.[11][12]

Visualizing the Workflow and Key Concepts

To better conceptualize the process and underlying principles, the following diagrams illustrate the experimental workflow and the influence of electronic effects.

Caption: Influence of substituents on the nitrile stretching frequency.

Application in Drug Development: Probing the Binding Pocket

The true power of this technique is realized when studying drug-protein interactions. [14]Imagine a nitrile-functionalized carbazole derivative designed to inhibit a specific enzyme. By comparing the FTIR spectrum of the free drug in buffer to the spectrum of the drug bound to the enzyme, we can directly probe the environment of the enzyme's active site.

-

Scenario A: A Red Shift is Observed. If the nitrile frequency shifts from 2240 cm⁻¹ (free in water) to 2230 cm⁻¹ upon binding, this red shift indicates the nitrile group has moved from the polar, hydrogen-bonding environment of water into a non-polar, hydrophobic pocket within the protein. This provides crucial information for structure-activity relationship (SAR) studies.

-

Scenario B: A Blue Shift is Maintained or Increased. If the nitrile frequency remains high or shifts further to 2245 cm⁻¹, it strongly suggests that the nitrile group is forming a specific hydrogen bond with an amino acid residue (like Ser, Thr, or Asn) in the active site. [3][6]This information is invaluable for computational docking and rational drug design, confirming a key binding interaction.

By using a nitrile probe, you gain direct, label-free evidence of target engagement and obtain structural insights into the binding mode, accelerating the drug development cycle.

Conclusion

The nitrile stretch in carbazole derivatives is more than just a characteristic peak in an IR spectrum; it is a dynamic and informative probe of the molecular world. Its frequency is a sensitive reporter on the electronic structure of the drug molecule itself and the nature of its micro-environment. By systematically comparing the effects of substituents and solvents, and by applying a rigorous experimental protocol, researchers can leverage this probe to gain unparalleled insights into drug-protein interactions. This guide provides the foundational principles and practical framework necessary to employ this technique effectively, turning a simple vibrational frequency into a powerful tool for modern drug discovery.

References

-

Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 77–86. Available at: [Link]

-

Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. hrcak.srce.hr. Available at: [Link]

-

Prajapati, D. G., & Patel, K. D. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. Available at: [Link]

-

Suydam, I. T., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Biochemistry, 47(42), 10817–10821. Available at: [Link]

-

Yadav, R. R., et al. (2022). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. AIP Conference Proceedings. Available at: [Link]

-

Zhang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]

-

Scribd. (n.d.). 05 Notes on Nitriles IR spectra. Available at: [Link]

-

Suydam, I. T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4449–4455. Available at: [Link]

-

Li, H., et al. (2010). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. Bioconjugate Chemistry, 21(10), 1749–1753. Available at: [Link]

-

Wentrup, C. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4521–4528. Available at: [Link]

-

Nishihara, H., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 126(33), 6291–6300. Available at: [Link]

-

Bayliss, N. S., et al. (1959). Solvent effects on the infra-red frequency and intensity of the nitrile vibration in aceto-, propio-, benzo- and phthalo-nitriles. Spectrochimica Acta, 15, 653-659. Available at: [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Kim, H., et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Infrared (IR) Spectroscopy. Course Hero. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Liu, L., et al. (2020). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics. Available at: [Link]

-

Wang, J., et al. (2012). Nitrile group as infrared probe for the characterization of the conformation of bovine serum albumin solubilized in reverse micelles. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Available at: [Link]

-

ResearchGate. (n.d.). Density of states in the nitrile stretching frequency region of the four Tol-CN isotopomers. Available at: [Link]

-

Milenković, D. A., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. PubMed. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Nishihara, H., et al. (2023). Comprehensive analysis of nitrile probe IR shifts and intensities in proteins: experiment and critical evaluation of simulations. ChemRxiv. Available at: [Link]

-

Nishihara, H., et al. (2023). Comprehensive analysis of nitrile probe IR shifts in proteins: experiment and critical evaluation of simulations. ResearchGate. Available at: [Link]

-

Boufangged, A. O., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Structural Chemistry. Available at: [Link]

-

Kötting, C., & Gerwert, K. (2011). Label-Free Screening of Drug–Protein Interactions by Time-Resolved Fourier Transform Infrared Spectroscopy. American Laboratory. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of carbazole derivatives and their antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Nitrile group as infrared probe for the characterization of the conformation of bovine serum albumin solubilized in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanlaboratory.com [americanlaboratory.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.